4,6-Dimethylbenzimidazole-2-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

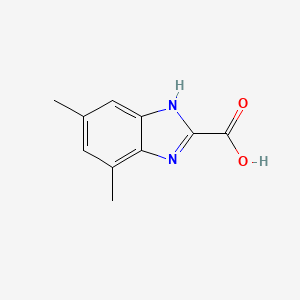

4,6-Dimethylbenzimidazole-2-carboxylic Acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological and pharmacological activities. The structure of this compound consists of a benzene ring fused to an imidazole ring, with methyl groups at the 4 and 6 positions and a carboxylic acid group at the 2 position. This unique structure imparts significant chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylbenzimidazole-2-carboxylic Acid typically involves the reaction of 4,6-dimethyl-1,2-phenylenediamine with a carboxylic acid derivative. One common method is the condensation reaction between 4,6-dimethyl-1,2-phenylenediamine and formic acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dimethylbenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and other reduced forms.

Substitution: Various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

4,6-Dimethylbenzimidazole-2-carboxylic Acid has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways.

Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and antiviral activities.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4,6-Dimethylbenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial properties. The carboxylic acid group plays a crucial role in binding to the active site of the enzyme, while the methyl groups enhance the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Benzimidazole: The parent compound with a similar structure but without the methyl and carboxylic acid groups.

5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.

2-Methylbenzimidazole: A derivative with a methyl group at the 2 position.

Uniqueness: 4,6-Dimethylbenzimidazole-2-carboxylic Acid is unique due to the presence of both methyl groups and a carboxylic acid group. These functional groups enhance its chemical reactivity and biological activity compared to other benzimidazole derivatives. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research and industrial applications.

Biologische Aktivität

4,6-Dimethylbenzimidazole-2-carboxylic acid (C10H10N2O2) is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique structural features, including a benzimidazole ring with two methyl groups at positions 4 and 6 and a carboxylic acid group at position 2. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in pharmacological research.

The synthesis of this compound can be achieved through various methods, including nitrification followed by palladium/carbon catalytic hydrogenation. The versatility of these synthetic routes allows for the production of different derivatives, which may enhance its biological activity .

Anticancer Properties

Research indicates that benzimidazole derivatives exhibit significant anticancer activities. For instance, various studies have demonstrated that compounds within this class can act as topoisomerase inhibitors and DNA intercalators, contributing to their cytotoxic effects against cancer cell lines. Specifically, this compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have reported strong cytotoxic effects against K562 leukaemia and HepG-2 hepatocellular carcinoma cells, with IC50 values of approximately 2.68 µmol/L and 8.11 µmol/L respectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies on related benzimidazole derivatives indicate that they possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, complexes derived from benzimidazole exhibited minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 μg/mL against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . These findings suggest that this compound may also have similar antimicrobial efficacy.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Topoisomerase Inhibition : The compound may inhibit topoisomerases, enzymes crucial for DNA replication and transcription.

- DNA Intercalation : It can intercalate into DNA strands, disrupting replication processes.

- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with biological targets, enhancing its interaction with cellular components .

Comparative Analysis

The following table summarizes the biological activities of selected benzimidazole derivatives compared to this compound:

| Compound Name | Anticancer Activity (IC50 µM) | Antibacterial Activity (MIC μg/mL) |

|---|---|---|

| This compound | 2.68 (K562), 8.11 (HepG-2) | TBD |

| Benzimidazole Derivative A | 5.0 | 31.25 |

| Benzimidazole Derivative B | 3.5 | 62.5 |

Case Studies

Several case studies highlight the potential applications of this compound in therapeutic contexts:

- Anticancer Efficacy : A study demonstrated that this compound significantly inhibited cell growth in various cancer cell lines through mechanisms involving apoptosis induction.

- Antibacterial Studies : Another investigation reported its effectiveness against bacterial strains resistant to conventional antibiotics, suggesting its role as a potential adjuvant therapy.

Eigenschaften

Molekularformel |

C10H10N2O2 |

|---|---|

Molekulargewicht |

190.20 g/mol |

IUPAC-Name |

4,6-dimethyl-1H-benzimidazole-2-carboxylic acid |

InChI |

InChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)11-9(12-8)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |

InChI-Schlüssel |

HJQJNYPECRVVLF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C(=C1)NC(=N2)C(=O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.